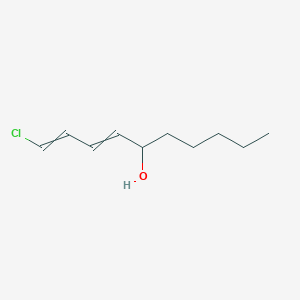

1-Chlorodeca-1,3-dien-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138035-38-8 |

|---|---|

Molecular Formula |

C10H17ClO |

Molecular Weight |

188.69 g/mol |

IUPAC Name |

1-chlorodeca-1,3-dien-5-ol |

InChI |

InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3 |

InChI Key |

LXYYJYHDSAZMSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Chlorodeca 1,3 Dien 5 Ol

Strategic Approaches to Carbon-Carbon Bond Formation in 1-Chlorodeca-1,3-dien-5-ol Synthesis

The creation of the carbon backbone of this compound relies on strategic carbon-carbon bond-forming reactions. These methods are chosen for their efficiency and ability to control the molecule's geometry.

Convergent Synthesis Strategies Utilizing Alkyne-Halide Coupling Reactions

Convergent synthesis is a highly effective strategy for constructing complex molecules like this compound. nih.gov This approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages. This method is often more efficient than a linear synthesis where the molecule is built step-by-step. nih.gov

For this compound, a convergent strategy would typically involve the coupling of an alkyne-containing fragment with a halide-containing fragment. This powerful bond-forming reaction allows for the efficient assembly of the carbon skeleton.

Application of Sonogashira Coupling and Related Catalytic Protocols in its Preparation

The Sonogashira coupling is a cornerstone of modern organic synthesis and a key reaction in the preparation of this compound. wikipedia.orgorganic-chemistry.org This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov

The reaction proceeds under mild conditions, often at room temperature, which is advantageous for preserving sensitive functional groups within the reacting molecules. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling allows for the use of a wide range of substrates, making it highly adaptable for the synthesis of complex natural products and other organic molecules. libretexts.org

In the context of this compound synthesis, a Sonogashira coupling could be employed to connect a chlorinated vinyl halide fragment with an appropriate alkyne fragment, thereby constructing the dienol backbone. A specific example involves the coupling of (5S)-1-chlorodeca-1,3-dien-5-ol with 1-iodopentyn-5-ol to form a monoacetylenic compound. researchgate.net

| Catalyst System | Reactants | Product | Reference |

| Palladium catalyst, Copper(I) cocatalyst | Terminal alkyne, Vinyl halide | 1,3-enyne | wikipedia.org, organic-chemistry.org |

Stereoselective Synthesis of this compound and its Enantiomeric Forms

The biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement, or stereochemistry. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Enantioselective Approaches to Chiral Chlorinated Dienols

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer (a non-superimposable mirror image) over the other. wikipedia.org This is crucial for producing biologically active compounds where only one enantiomer exhibits the desired effect.

Several strategies can be employed to achieve enantioselectivity in the synthesis of chiral chlorinated dienols like this compound. These include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.orgmdpi.com Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment that directs the reaction to form one enantiomer preferentially. wikipedia.org

Recent advancements have explored the use of copper(I) catalysis with specifically designed chiral ligands for the enantioselective chlorine atom transfer to generate axially chiral vinyl chlorides. chemrxiv.org Nickel-catalyzed enantioselective methods have also been developed for the synthesis of chiral diols from aldehydes and dienol ethers. nih.govacs.org

Control of Absolute Configuration at Stereogenic Centers, Particularly the (5S)-Configuration

The key to synthesizing a specific enantiomer, such as (5S)-1-chlorodeca-1,3-dien-5-ol, lies in controlling the absolute configuration at the stereogenic centers. The hydroxyl group at the C5 position of this compound creates a chiral center.

Achieving the desired (5S)-configuration requires a stereoselective reaction. This can be accomplished through various methods, including the use of chiral reducing agents to reduce a precursor ketone, or by employing a chiral catalyst that directs the formation of the (S)-enantiomer. The specific choice of reagents and reaction conditions is critical for achieving high enantiomeric purity. researchgate.net

Optimization of Reaction Parameters and Yields in the Synthetic Routes to this compound

To make the synthesis of this compound practical and efficient, it is essential to optimize the reaction parameters to maximize the yield and purity of the product.

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligands can significantly impact the efficiency of a Sonogashira coupling. Bulky and electron-rich ligands can enhance the catalytic activity. libretexts.org

Solvent: The polarity and nature of the solvent can influence reaction rates and yields. lucp.net Solvents must be chosen to ensure all reactants and catalysts remain in solution. lucp.net

Base: The choice and concentration of the base are critical for the Sonogashira reaction to proceed efficiently. organic-chemistry.org

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without the formation of significant side products.

By systematically varying these parameters, chemists can identify the optimal conditions for the synthesis of this compound, leading to higher yields and a more efficient process.

| Parameter | Effect on Reaction | Considerations |

| Catalyst/Ligand | Affects reaction rate and selectivity. | Bulky, electron-rich ligands can improve efficiency. libretexts.org |

| Solvent | Influences solubility of reactants and catalyst, and reaction rate. lucp.net | Must be anhydrous and free of oxygen for many organometallic reactions. thieme-connect.de |

| Base | Essential for the catalytic cycle of the Sonogashira coupling. organic-chemistry.org | The strength and concentration need to be carefully selected. |

| Temperature | Affects reaction rate and potential for side reactions. | Optimized to balance reaction speed and product purity. |

| Reaction Time | Determines the extent of reaction completion. | Monitored to ensure maximum conversion without product degradation. |

Exploration of Novel Precursors and Building Blocks for this compound Elaboration

The elaboration of the this compound structure can be approached through several strategic disconnections, leading to a variety of potential precursors. These precursors can be designed to introduce the key functional groups—the chlorodiene and the secondary alcohol—at specific stages of the synthesis, allowing for flexibility and control over the final stereochemistry.

One of the most promising approaches involves the late-stage introduction of the chlorine atom to a pre-formed dienol or a related precursor. A particularly insightful strategy is the ring-opening of a suitable epoxide. Inspired by the synthesis of related chlorohydrins, a potential precursor for this compound is a cyclic epoxide. nih.gov For instance, the regioselective opening of an epoxide, such as (Z)-1,2-epoxy-deca-3,9-diene, at the C1 position with a chlorine nucleophile would yield the desired chlorohydrin functionality. This method is advantageous as the stereochemistry of the alcohol can be predetermined by the stereochemistry of the starting epoxide.

Another viable set of precursors are enynals or enynones. These compounds, featuring a conjugated system of a double and a triple bond, are versatile building blocks in organic synthesis. rsc.orgresearchgate.net A retrosynthetic analysis suggests that this compound could be constructed from a C10 enynal. This would involve the 1,2-addition of an appropriate organometallic reagent to the aldehyde to form the secondary alcohol, followed by a stereoselective hydrochlorination of the enyne moiety. The use of organometallic reagents in additions to carbonyls is a well-established and versatile method. saskoer.caacs.org

Furthermore, the direct chlorination of a corresponding diol, deca-1,3-diene-5,10-diol, could be explored. Selective activation of the terminal hydroxyl group followed by substitution with a chloride ion would provide the target molecule. This approach, however, would require careful selection of protecting groups and activating agents to ensure the desired regioselectivity.

The table below outlines some of the potential novel precursors and building blocks for the synthesis of this compound, along with the key transformations required.

| Precursor/Building Block | Key Transformation | Reagents and Conditions | Desired Intermediate/Product |

| (Z)-1,2-Epoxy-deca-3,9-diene | Regioselective epoxide ring-opening | Titanium(IV) isopropoxide, Diethylamine hydrochloride | 1-Chlorodeca-3,9-dien-2-ol |

| Dec-2-en-4-yn-1-al | 1,2-Addition to aldehyde | Organolithium or Grignard reagent (e.g., vinyllithium) | Deca-1,5-dien-3-yn-5-ol |

| Deca-1,3-dien-5-ol | Allylic chlorination | N-Chlorosuccinimide (NCS), Triphenylphosphine | This compound |

| (E,E)-1,4-Diiodo-1,3-butadiene | Sonogashira cross-coupling | Hex-1-yne, Pd(PPh₃)₄, CuI, Et₂NH | (E,E)-1-Iododeca-1,3-dien-5-yne |

The stereoselective synthesis of the 1,3-diene moiety itself is a critical aspect. Modern synthetic methods offer various routes to construct stereodefined 1,3-dienes, including Wittig-type olefination reactions, transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Stille couplings), and enyne metathesis. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the (E,E)-1,3-diene geometry, which is common in natural products, can be accessed through the coupling of a vinyl halide with a vinyl boronic acid under palladium catalysis.

The table below details some of the research findings on the synthesis of related structures, which can inform the development of a robust synthetic route to this compound.

| Research Finding | Synthetic Utility | Relevant Precursors/Reagents | Reference |

| Synthesis of (3R,4R,6Z)-4-Chlorodeca-6,9-diene-1,3-diol via epoxide ring-opening. | Demonstrates the feasibility of introducing a chloro and a hydroxyl group simultaneously in a stereocontrolled manner. | (3R,4S,6Z)-3,4-Epoxydeca-6,9-dien-1-ol, Titanium(IV) isopropoxide, Diethylamine hydrochloride. | nih.gov |

| Use of (5S)-1-chlorodeca-1,3-dien-5-ol in the synthesis of a monoacetylenic compound. | Confirms the utility of the target compound as a chiral building block. | (5S)-1-chlorodeca-1,3-dien-5-ol, 1-iodopentyn-5-ol. | Current time information in Bangalore, IN.rsc.org |

| Stereoselective synthesis of (Z,E)-1-halo-1,3-dienol esters. | Provides a potential method for the stereocontrolled formation of a chlorodienol system. | Allylic trihalomethylcarbinol esters, CrCl₂. | researchgate.net |

| Synthesis of 1-halo-1,3-dienes from propargylic thioethers. | Offers a novel approach to the formation of the 1-halo-1,3-diene moiety. | Propargylic thioethers, N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). | rsc.org |

Chemical Reactivity and Derivatization Strategies of 1 Chlorodeca 1,3 Dien 5 Ol

Reactivity Profiles of the Allylic Alcohol Moiety in 1-Chlorodeca-1,3-dien-5-ol

The secondary allylic alcohol at the C5 position is a key site for various functionalizations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a means to introduce a wide range of functionalities.

Esterification: Standard esterification protocols can be applied to the allylic alcohol. These reactions typically involve the use of a carboxylic acid in the presence of an acid catalyst or coupling agents. For instance, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for coupling carboxylic acids with alcohols. While specific data for this compound is not extensively documented, analogous esterifications of allylic alcohols proceed in high yields. researchgate.net The use of enzymatic catalysts, such as industrial proteases like Alcalase, also presents a mild and highly selective method for the esterification of amino acids and peptides to alcohols, often with yields ranging from 72% to 92%. researchgate.net

Etherification: The synthesis of allylic ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, is a classic approach. More contemporary methods include palladium-catalyzed allylic etherification. These reactions can be highly regioselective. ut.ee For example, nickel-catalyzed hydroalkoxylation of 1,3-dienes provides a route to allylic ethers under mild conditions with a broad substrate scope. nih.gov Additionally, the use of mixed nano-assemblies of surfactants can catalyze the etherification of allylic alcohols in aqueous media, offering an environmentally friendly alternative. researchgate.net

Table 1: Representative Conditions for Esterification and Etherification of Allylic Alcohols

| Transformation | Reagents and Conditions | Typical Yield (%) | Reference(s) |

| Esterification | Carboxylic Acid, DCC, DMAP (catalyst), CH₂Cl₂ | 70-95 | researchgate.net |

| Esterification | N-Cbz-amino acids, Alcalase, molecular sieves, organic solvent | 50-95 | researchgate.net |

| Etherification | NaH, Alkyl Halide, THF | Variable | |

| Etherification | Nonactivated Phenols, Pd(0) catalyst, BiPhePhos ligand, Toluene, 80 °C | 70-90 | nih.gov |

| Etherification | Aliphatic Alcohols, [Pd(allyl)Cl]₂, Xantphos, AgClO₄, 80 °C | 86 | semanticscholar.org |

Selective Oxidation and Reduction Pathways

The allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated ketone or reduced to a saturated alcohol, leaving the diene and vinyl chloride moieties intact under appropriate conditions.

Selective Oxidation: A variety of reagents are available for the selective oxidation of allylic alcohols. Manganese dioxide (MnO₂) is a classic and highly chemoselective reagent for this purpose. sci-hub.se Another effective method involves the use of catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like Mn(OAc)₃, which shows high selectivity for allylic alcohols over other types. sci-hub.se Palladium nanoclusters have also been shown to be effective heterogeneous catalysts for the selective oxidation of primary aromatic allylic alcohols using molecular oxygen as the oxidant. rsc.orgharvard.edu

Selective Reduction: The selective reduction of the allylic alcohol in this compound without affecting the conjugated diene or the vinyl chloride presents a synthetic challenge. However, specific methods have been developed for such transformations. For instance, the formation of an alkoxyalkyl ether followed by reduction with LiBHEt₃ catalyzed by Pd(dppe)Cl₂ has been shown to selectively deoxygenate allylic alcohols. pnas.org Another approach is the use of ruthenium(II) catalysts in an isomerization/transfer hydrogenation tandem process to selectively reduce the C=C bond of allylic alcohols. acs.org Luche reduction, using NaBH₄ and a cerium(III) salt like CeCl₃ in methanol, is well-known for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, and variations of this method could potentially be adapted for the selective reduction of the carbonyl in the oxidized product of this compound back to the alcohol without affecting the diene. researchgate.net

Table 2: Reagents for Selective Oxidation and Reduction of Allylic Alcohols

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Oxidation | MnO₂, Dichloromethane | α,β-Unsaturated Ketone | sci-hub.se |

| Oxidation | DDQ (catalytic), Mn(OAc)₃ | α,β-Unsaturated Ketone | sci-hub.se |

| Oxidation | Pd Nanoclusters, O₂ | α,β-Unsaturated Aldehyde/Ketone | rsc.orgharvard.edu |

| Reduction | 1. MOM-Cl, DIPEA; 2. Pd(dppe)Cl₂, LiBHEt₃ | Alkane (Deoxygenation) | pnas.org |

| Reduction | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], Formic Acid/Triethylamine | Saturated Alcohol | acs.org |

Transformations Involving the Conjugated Diene System of this compound

The 1,3-diene functionality is a versatile handle for various carbon-carbon bond-forming reactions, most notably cycloadditions and olefin metathesis.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated diene of this compound is expected to participate in [4+2] cycloaddition reactions with a variety of dienophiles to form six-membered rings. wikipedia.orgsynarchive.commasterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of the substituents on the diene and dienophile. masterorganicchemistry.com In the case of this compound, the chlorine atom at the 1-position is an electron-withdrawing group, which can influence the reactivity and regiochemical outcome of the cycloaddition. Dienes with substituents at the 1-position generally yield "ortho" (1,2-substituted) products. rsc.orgmasterorganicchemistry.com The reaction can be performed with a range of dienophiles, including maleic anhydride, N-substituted maleimides, and acrylates. mdpi.comharvard.edu

Olefin Metathesis and Related Olefinic Functionalization

The conjugated diene system can undergo olefin metathesis reactions, such as ring-closing metathesis (RCM) if another double bond is present in the molecule, or cross-metathesis (CM) with other olefins. rsc.orgwho.int Modern ruthenium-based catalysts are highly functional group tolerant, allowing for metathesis in the presence of alcohols and halides. mdpi.comharvard.edu For instance, Z-selective cross-metathesis of 1,3-dienes with terminal olefins bearing alcohol functionalities has been demonstrated. mdpi.com This opens up possibilities for elongating the carbon chain or introducing new functional groups at the diene moiety of this compound.

Table 3: Potential Transformations of the Conjugated Diene System

| Reaction Type | Dienophile/Reaction Partner & Conditions | Expected Product Type | Reference(s) |

| Diels-Alder | Maleic Anhydride, Toluene, Heat | Substituted Cyclohexene Dicarboxylic Anhydride | wikipedia.orgmdpi.com |

| Diels-Alder | Acrylonitrile, Heat | Substituted Cyclohexene Carbonitrile | synarchive.commdpi.com |

| Cross-Metathesis | Terminal Olefin, Ruthenium Catalyst (e.g., Grubbs or Hoveyda-Grubbs) | Extended Conjugated System | acs.orgmdpi.comwho.int |

Synthetic Manipulation of the Terminal Vinyl Chloride Functionality

The terminal vinyl chloride in this compound is generally unreactive towards traditional nucleophilic substitution reactions due to the increased strength of the C-Cl bond arising from resonance with the adjacent double bond. doubtnut.comreddit.comorganicmystery.com However, it can be functionalized through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are effective for forming new carbon-carbon bonds at the vinyl chloride position. rsc.orgwikipedia.org For these reactions, the vinyl chloride can be coupled with organoboron, organotin, or terminal alkyne reagents, respectively. These transformations provide a powerful tool for introducing aryl, vinyl, or alkynyl groups. Nickel-catalyzed carboxylation of vinyl chlorides with carbon dioxide has also been reported, offering a route to the corresponding α,β-unsaturated carboxylic acid. researchgate.net Furthermore, under certain conditions, such as in the presence of a strong base or through specific radical pathways, substitution or elimination reactions can occur. rsc.org Mild hydrolysis of vinyl chlorides is generally slow. who.intorganicmystery.comcdc.gov

Table 4: Synthetic Transformations of Terminal Vinyl Chlorides

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference(s) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group | wikipedia.org |

| Hiyama Coupling | Organosilane, Pd catalyst, Activator | Aryl/Vinyl group | rsc.org |

| Kumada Coupling | Grignard reagent, Pd or Ni catalyst | Alkyl/Aryl group | rsc.org |

| Carboxylation | CO₂, Ni catalyst, Mn powder (reducing agent) | Carboxylic acid | researchgate.net |

| Nucleophilic Substitution | Strong nucleophiles (e.g., thiols, amines), polar aprotic solvents | Substituted vinyl group | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions with Organometallic Reagents

The vinyl chloride group in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules.

One of the most prominent applications of this compound in this context is the Sonogashira coupling . This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In a documented synthesis of the natural C(17)-polyacetylene, cicutoxin (B1197497), (5S)-1-chlorodeca-1,3-dien-5-ol was successfully coupled with 1-iodopentyn-5-ol, demonstrating the utility of this substrate in natural product synthesis. nih.gov

While vinyl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have made their use in cross-coupling reactions more efficient. wikipedia.orglibretexts.org Besides the Sonogashira reaction, other palladium-catalyzed couplings like the Suzuki, Stille, and Heck reactions represent viable strategies for the derivatization of this compound.

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for forming C(sp²)–C(sp²) bonds. thieme-connect.comacs.org The reaction of this compound with various aryl or vinyl boronic acids or their esters could lead to a diverse range of substituted dienols.

The Stille coupling utilizes organostannanes as the organometallic partner. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, making it a suitable option for the functionalization of this compound without the need for protecting the hydroxyl group.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes under Heck conditions could introduce further unsaturation and complexity into the molecular framework.

Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions of this compound with various organometallic reagents, based on established methodologies for similar substrates.

| Reaction | Organometallic Reagent | Catalyst System (Exemplary) | Product Type | Potential Yield Range |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Conjugated Enyne | Good to Excellent |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / P(o-tol)₃ / Base | Aryl/Vinyl-substituted Diene | Moderate to High |

| Stille | Aryl/Vinyl Stannane | Pd(PPh₃)₄ / LiCl | Aryl/Vinyl-substituted Diene | Good to Excellent |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Base | Substituted Triene | Moderate to High |

Nucleophilic Substitution Reactions and Transformations

The reactivity of this compound towards nucleophiles is dictated by its two primary functional groups: the vinyl chloride and the allylic alcohol.

The chlorine atom on the C1 position, being a vinyl chloride, exhibits low reactivity towards nucleophilic substitution. brainly.inbrainly.comdoubtnut.comdoubtnut.com This is due to the resonance between the lone pair of electrons on the chlorine atom and the π-system of the diene, which imparts a partial double bond character to the C-Cl bond, making it stronger and harder to break.

Conversely, the hydroxyl group at the C5 position is an allylic alcohol. Allylic alcohols are known to undergo nucleophilic substitution reactions, often catalyzed by Lewis or Brønsted acids. thieme-connect.comresearchgate.netthieme-connect.comsioc-journal.cn The reaction proceeds through the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile.

Given these characteristics, selective nucleophilic substitution at the C5 position is more plausible under appropriate acidic conditions, leaving the vinyl chloride intact. A variety of nucleophiles, including other alcohols, amines, and thiols, could potentially be introduced at this position.

The table below outlines potential nucleophilic substitution reactions at the C5 position of this compound.

| Nucleophile | Catalyst (Exemplary) | Product Type | Potential Reaction Type |

| Alcohol (R-OH) | Brønsted Acid (e.g., PTSA) | Allylic Ether | SN1-type |

| Amine (R₂NH) | Lewis Acid (e.g., Sc(OTf)₃) | Allylic Amine | SN1-type |

| Thiol (R-SH) | Lewis Acid (e.g., ZnCl₂) | Allylic Thioether | SN1-type |

| 1,3-Dicarbonyl Compound | Mn(OAc)₃ | Polysubstituted Dihydrofuran | Tandem SN2'/Radical Cyclization |

A tandem SN2′ nucleophilic substitution followed by an oxidative radical cyclization has been reported for aryl-substituted allylic alcohols with 1,3-dicarbonyl compounds, suggesting that this compound could potentially undergo similar transformations to yield complex heterocyclic structures. rsc.org

Cascade and Multicomponent Reactions Employing this compound as a Core Building Block

The conjugated diene system in this compound makes it an excellent candidate for cascade and multicomponent reactions, which are highly efficient processes for building molecular complexity in a single pot. mdpi.comacs.org

Cascade reactions often involve a sequence of intramolecular or intermolecular transformations where the product of one step is the substrate for the next. The diene moiety of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. The resulting adduct could then undergo further transformations involving the vinyl chloride or the hydroxyl group. For instance, a Diels-Alder reaction with a suitable dienophile, followed by an intramolecular Heck reaction, could lead to the rapid construction of polycyclic systems. The Ni-catalyzed hydroboration of dienols is another example of a cascade reaction that could be applicable. nih.gov

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation, offer a powerful strategy for diversity-oriented synthesis. researchgate.netresearchgate.net this compound could serve as a versatile component in MCRs. For example, it could be incorporated into Ugi or Passerini-type reactions after modification of the hydroxyl group to a carboxylic acid. Furthermore, palladium-catalyzed multicomponent reactions involving the vinyl chloride functionality are also conceivable. A tandem chloropalladation/Heck reaction sequence with an alkyne and an alkene could potentially be adapted for this compound to synthesize more complex diene structures. rsc.org

The table below presents hypothetical cascade and multicomponent reactions involving this compound.

| Reaction Type | Reactants (Exemplary) | Key Transformations | Potential Product Scaffold |

| Cascade Reaction | Dienophile (e.g., Maleic anhydride) | Diels-Alder Cycloaddition / Intramolecular Cyclization | Polycyclic System |

| Cascade Reaction | Pinacolborane / Ni-catalyst | 1,4-Hydroboration / Oxidation | Syn-propionate Motif |

| Multicomponent Reaction | Alkyne / Alkene / Pd-catalyst | Chloropalladation / Heck Reaction | Substituted Conjugated Diene |

Applications of 1 Chlorodeca 1,3 Dien 5 Ol in Complex Molecule Synthesis

Role as a Key Intermediate in the Total Synthesis of Polyacetylenes

Polyacetylenes are a class of natural products characterized by the presence of multiple acetylene (B1199291) (carbon-carbon triple bond) functionalities. Many of these compounds exhibit significant biological activities. The synthesis of these complex molecules often requires strategic and efficient methods for constructing their carbon skeletons.

Construction of C17-Polyacetylenes and Related Analogs

1-Chlorodeca-1,3-dien-5-ol has been utilized in the synthesis of C17-polyacetylenes, a prominent group of naturally occurring compounds. nih.govresearchgate.net For instance, the (5S)-enantiomer of this compound was coupled with 1-iodopentyn-5-ol to produce a monoacetylenic compound, demonstrating its utility in building the carbon framework of these molecules. nih.govresearchgate.net This coupling reaction is a critical step in assembling the extended π-system characteristic of many C17-polyacetylenes. The reactivity of the chloro-diene moiety allows for its participation in various coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds and extend the polyacetylene chain. nih.govresearchgate.net

Derivatization Pathways Leading to Biologically Relevant Polyenynes

The strategic placement of the chloro and hydroxyl groups in this compound allows for a variety of derivatization pathways to access a range of biologically active polyenynes. Polyenynes are a subclass of polyacetylenes that also contain one or more carbon-carbon double bonds. The diene portion of this compound can be further manipulated, and the hydroxyl group provides a handle for introducing other functional groups or for attachment to other molecular fragments. This versatility is crucial for synthesizing analogs of natural polyenynes to explore their structure-activity relationships. nih.govresearchgate.net

Synthetic Routes to Natural Product Constituents from Toxic Plants

Several potent toxins found in plants belong to the polyacetylene family. The total synthesis of these natural products is essential for confirming their structures, providing material for biological studies, and understanding their mode of action.

Incorporation into Cicutoxin (B1197497) and Virol A/B Derivatives

Utility in the Synthetic Elucidation of Structure-Activity Relationships for Related Compounds

The synthesis of various derivatives of cicutoxin and other related polyacetylenes, facilitated by intermediates like this compound, is instrumental in understanding their structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying the structure of the parent toxin, researchers can identify the key functional groups and structural features responsible for its biological activity. nih.gov Studies on cicutoxin derivatives have revealed that the length and geometry of the π-conjugated system, as well as the presence and nature of oxygen-containing functional groups, are critical for their acute toxicity. nih.govresearchgate.net The synthesis of a monoacetylenic compound from (5S)-1-chlorodeca-1,3-dien-5-ol contributed to a study that investigated these SARs in mice, ultimately linking the toxicity of these compounds to their interaction with GABA-gated chloride channels in the brain. nih.gov

Potential Integration into Medicinal Chemistry Scaffolds and Pharmacophore Development

The concept of a molecular scaffold, or a core chemical structure, is central to medicinal chemistry and drug discovery. uniroma1.itnih.gov Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. nih.govibmmpeptide.com

While direct applications of this compound in medicinal chemistry scaffolds are not yet widely reported, its structural features suggest potential in this area. The diene-ol portion of the molecule could serve as a unique and modifiable scaffold. The ability to introduce a variety of substituents onto this framework through the reactive chlorine and hydroxyl groups allows for the exploration of chemical space and the development of new pharmacophores. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

The development of novel molecular backbones is a key goal in drug discovery to access new chemical series and intellectual property. uniroma1.it The unique combination of a chloro-diene and a chiral alcohol in this compound presents an opportunity for medicinal chemists to design and synthesize novel compounds with potential therapeutic applications. The principles of scaffold hopping, where the core of a known active molecule is replaced with a structurally different one while maintaining biological activity, could be applied to design new molecules based on the this compound framework. uniroma1.itnih.gov

Contributions to the Synthesis of Intermediates for Agrochemicals and Advanced Materials

Despite the versatile reactivity often associated with functionalized dienes, a thorough review of scientific literature and patent databases indicates that this compound has not been utilized as a building block or intermediate in the development of new agrochemicals or advanced polymers.

The structural features of this compound, which include a conjugated diene system, a hydroxyl group, and a chlorine atom, theoretically offer multiple points for chemical modification. Halogenated compounds and dienes are classes of molecules that have found broad utility in both agrochemical and materials science sectors. wiley.comnih.govgoogle.comnih.govnumberanalytics.com For instance, the introduction of halogen atoms can significantly modify the biological activity and physicochemical properties of a molecule, a strategy frequently employed in the design of modern pesticides. nih.govresearchgate.net Similarly, diene structures are fundamental monomers in the synthesis of various polymers and elastomers. numberanalytics.com

However, the potential of this compound in these fields remains theoretical. The available research focuses on a very specific application: the synthesis of a monoacetylenic derivative of cicutoxin, a naturally occurring neurotoxin. researchgate.net In this synthesis, the structurally similar compound, (5S)-1-chlorodeca-1,3-dien-5-ol, was coupled with 1-iodopentyn-5-ol. researchgate.net

While functionalized dienes are recognized as valuable precursors for a range of chemical transformations, including the synthesis of complex molecules for pharmaceuticals and agrochemicals, the specific contributions of this compound to these areas are not supported by current scientific evidence. wiley.comnih.govmdpi.com The search for novel intermediates in agrochemical research is ongoing, with a focus on structures that can provide new modes of action or improved environmental profiles. nih.govnih.gov Likewise, the development of advanced materials continually seeks new monomers to create polymers with specialized properties. riekemetals.com At present, this compound is not part of these developmental pipelines according to public records.

Spectroscopic and Chromatographic Methodologies for the Characterization of 1 Chlorodeca 1,3 Dien 5 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 1-chlorodeca-1,3-dien-5-ol.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Protons on the conjugated diene system (H1, H2, H3, H4) would appear in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the π-electron system. The presence of the chlorine atom on C1 would further shift the signal of H1 downfield. The proton attached to the carbon bearing the hydroxyl group (H5) would likely appear as a multiplet in the range of 4.0-4.5 ppm. Protons of the alkyl chain (H6-H10) would resonate in the upfield region, generally between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the conjugated diene (C1-C4) are expected to resonate in the olefinic region (100-150 ppm). The carbon bearing the chlorine atom (C1) would be significantly influenced by the electronegativity of chlorine. The carbon attached to the hydroxyl group (C5) would appear in the range of 60-80 ppm. The remaining alkyl carbons (C6-C10) would show signals in the aliphatic region (10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~6.0-6.5 (dd) | ~125-130 |

| C2 | ~6.5-7.0 (m) | ~130-135 |

| C3 | ~5.8-6.2 (m) | ~128-132 |

| C4 | ~5.5-5.9 (m) | ~135-140 |

| C5 | ~4.0-4.5 (m) | ~65-75 |

| C6 | ~1.4-1.6 (m) | ~30-35 |

| C7 | ~1.2-1.4 (m) | ~25-30 |

| C8 | ~1.2-1.4 (m) | ~22-27 |

| C9 | ~1.2-1.4 (m) | ~30-35 |

| C10 | ~0.8-1.0 (t) | ~10-15 |

Note: These are predicted values and may vary based on solvent and other experimental conditions. Coupling patterns are abbreviated as: dd - doublet of doublets, m - multiplet, t - triplet.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons, such as H1 with H2, H2 with H3, H3 with H4, H4 with H5, and so on along the carbon chain. This allows for the tracing of the entire spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal to which it is attached, for instance, H1 to C1, H5 to C5, etc. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity across quaternary carbons and between different functional groups. For example, HMBC would show correlations from the olefinic protons (H1-H4) to multiple carbons in the diene system, and from H5 to carbons C3, C4, and C6, confirming the position of the hydroxyl group.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected in the mass spectrum. A key feature would be the presence of an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org For this compound, alpha-cleavage could occur on either side of C5. Dehydration would result in a fragment with a mass 18 units less than the molecular ion. The presence of the chlorine atom would also influence the fragmentation, with potential loss of a chlorine radical or HCl.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| [M]⁺ and [M+2]⁺ | Molecular Ion | Ionization |

| [M-18]⁺ | Loss of H₂O | Dehydration |

| [M-35]⁺ / [M-37]⁺ | Loss of Cl radical | Cleavage of C-Cl bond |

| [M-36]⁺ | Loss of HCl | Elimination |

| Various | C-C bond cleavages | Alpha-cleavage and other fragmentations |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the extent of electronic conjugation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=C stretching vibrations of the conjugated diene would likely appear as one or two bands in the 1600-1650 cm⁻¹ region. The C-O stretching of the secondary alcohol would be observed around 1050-1150 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. Conjugated dienes exhibit strong absorption in the UV region due to π → π* electronic transitions. libretexts.org The position of the maximum absorption (λ_max) is dependent on the extent of conjugation. For a conjugated diene system like that in this compound, a λ_max in the range of 220-250 nm would be anticipated. libretexts.org The specific value would be influenced by the substituents on the diene.

Chiral Chromatography for Enantiomeric Purity and Isomer Separation (e.g., HPLC, GC)

Due to the presence of a stereocenter at C5, this compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. sigmaaldrich.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For alcohols, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective. Alternatively, the alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase like silica gel. mdpi.com

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. nih.gov A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, is used. nih.gov Similar to HPLC, derivatization of the hydroxyl group to a less polar and more volatile derivative, such as an acetate or trifluoroacetate ester, can improve the separation efficiency.

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives. In both techniques, the relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of the sample.

Computational and Theoretical Investigations Pertaining to 1 Chlorodeca 1,3 Dien 5 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Molecular Geometry Optimization: The geometry of 1-Chlorodeca-1,3-dien-5-ol would be optimized using a DFT method, such as B3LYP, paired with a basis set like 6-31G(d,p) to accurately model its structure. researchgate.net This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. Key structural parameters of interest include the C-Cl bond length, the bond lengths within the conjugated π-system, and the angles around the sp³-hybridized carbon of the alcohol group. The planarity of the diene system is a critical factor, as conjugation is maximized in a planar arrangement.

Electronic Structure Analysis: Analysis of the electronic structure provides insights into the molecule's reactivity. science.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. jocse.org For a diene, the HOMO is typically located along the conjugated system, indicating its nucleophilic character in reactions like Diels-Alder cycloadditions. iitk.ac.inresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It highlights electron-rich regions (negative potential, typically around the oxygen and the π-bonds) and electron-poor regions (positive potential, near the hydrogen atoms of the alcohol and the chlorine atom), predicting sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, this could reveal weak intramolecular hydrogen bonding between the alcohol's hydroxyl group and the π-system of the diene. rsc.org

| Parameter | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| C-Cl Bond Length | 1.75 Å |

| C=C (conjugated) Bond Length | 1.35 - 1.46 Å |

| C-O Bond Length | 1.43 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Reaction Mechanism Studies and Transition State Analysis of its Chemical Transformations

Computational methods are extensively used to map out the potential energy surfaces of chemical reactions, identifying intermediates and the high-energy transition states that connect them. patonlab.com This provides a deep understanding of reaction pathways and selectivity.

For this compound, several transformations could be studied:

Electrophilic Addition: The addition of electrophiles (like HBr or Cl₂) to the conjugated diene can result in 1,2- or 1,4-addition products. Computational analysis can determine the relative activation barriers for the formation of the possible carbocation intermediates, thereby predicting the major product under kinetic or thermodynamic control. researchgate.netniscpr.res.inniscpr.res.in

Nucleophilic Substitution: The allylic alcohol moiety can undergo nucleophilic substitution (Sₙ2 or Sₙ2') reactions. umich.edu Similarly, the vinyl chloride could potentially undergo substitution, although this is generally less favorable. Transition state calculations can clarify the preferred mechanism and predict the stereochemical outcome. mdpi.com

Diels-Alder Reaction: As a conjugated diene, it can participate in [4+2] cycloaddition reactions. iitk.ac.in Theoretical models can predict the feasibility, regioselectivity, and stereoselectivity (endo/exo) of its reactions with various dienophiles by calculating the energies of the corresponding transition states. acs.org

Transition state structures are located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods. The calculated activation energy (the energy difference between reactants and the transition state) determines the reaction rate. nsf.govacs.org

| Reaction Type | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Electrophilic Addition (HBr) | 1,2-Addition | 15.2 |

| 1,4-Addition | 18.5 | |

| Diels-Alder (with Maleic Anhydride) | Endo Transition State | 22.4 |

| Exo Transition State | 24.1 |

Conformational Analysis and Stereochemical Prediction through Molecular Modeling

The flexibility of the decane (B31447) chain and the presence of multiple stereocenters (existing and potential) make conformational analysis and stereochemical prediction crucial. mdpi.com

Conformational Analysis: The molecule has several rotatable single bonds (C-C, C-O), leading to a large number of possible conformations. acs.org The diene itself can exist in s-trans and s-cis conformations, which have different stabilities and reactivities. A potential energy surface scan can be performed by systematically rotating key dihedral angles to identify low-energy conformers. rsc.org Molecular dynamics simulations can also be used to explore the conformational landscape over time at a given temperature, providing insight into the molecule's flexibility and the populations of different conformers. mdpi.comresearchgate.net

Stereochemical Prediction: The molecule possesses a chiral center at C-5. If it participates in reactions that generate new stereocenters, such as a Diels-Alder reaction, multiple diastereomers can be formed. skidmore.edu Computational modeling can predict the stereochemical outcome by comparing the transition state energies leading to the different diastereomers. rsc.orgnih.gov The lower energy transition state corresponds to the major product. This predictive power is essential for designing stereoselective syntheses. nih.govnih.gov

Predictive Modeling in the Context of Derivatization and Scaffold Design

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of new molecules with desired properties. bjbs.com.brscispace.com

Derivatization: Starting with the this compound scaffold, predictive models can guide its derivatization. wiley.com For instance, if a particular biological activity were hypothesized, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov By calculating various molecular descriptors (e.g., LogP, polar surface area, electronic properties) for a series of virtual derivatives, a mathematical model can be built to correlate these properties with activity. nih.gov This allows for the prioritization of which derivatives to synthesize and test.

Future Perspectives and Emerging Research Directions in 1 Chlorodeca 1,3 Dien 5 Ol Chemistry

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. jocpr.commdpi.com Future research on 1-Chlorodeca-1,3-dien-5-ol will increasingly prioritize the integration of green chemistry principles to minimize environmental impact and enhance process efficiency. jocpr.com

Key research objectives in this area include:

Atom Economy-Focused Reaction Design: Shifting from classical synthetic routes to those that maximize the incorporation of all starting materials into the final product, thereby reducing waste. acs.org This could involve exploring novel rearrangement reactions or addition pathways that construct the this compound framework with high atom economy.

Use of Greener Solvents and Renewable Feedstocks: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic solvents. jocpr.com Furthermore, exploring pathways that could potentially derive the deca-dien-ol backbone from renewable resources would be a significant advancement. rsc.org

Energy-Efficient Synthesis: Employing alternative energy sources like microwave irradiation or mechanochemistry could lead to faster and more energy-efficient synthetic protocols compared to conventional heating methods. researchgate.netrasayanjournal.co.in

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of reactant atoms into the product. acs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical CO2. jocpr.com |

| Energy Efficiency | Employing microwave-assisted or photochemical methods to reduce reaction times and energy consumption. mdpi.comresearchgate.net |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways or utilizing bio-derived starting materials. jocpr.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity in Derivatization

The derivatization of this compound at its various reactive sites (the hydroxyl group, the conjugated diene, and the chloro-substituent) offers a pathway to a wide array of complex molecules. Future research will focus on developing highly selective catalytic systems to control these transformations.

Promising areas of investigation include:

Asymmetric Catalysis: The chiral center at the C-5 hydroxyl group presents an opportunity for asymmetric catalysis to synthesize enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry and materials science.

Site-Selective Catalysis: Developing catalysts that can selectively target one reactive site over others is a significant challenge. For instance, new palladium or copper catalytic systems could be explored for selective cross-coupling reactions at the chloro-position without affecting the diene system. acs.org

Biocatalysis: The use of enzymes could offer unparalleled selectivity for the derivatization of the hydroxyl group, often under mild, environmentally friendly conditions, and can obviate the need for protecting groups. acs.org

| Catalytic Approach | Potential Application in this compound Derivatization | Desired Outcome |

| Transition Metal Catalysis | Palladium- or Nickel-catalyzed cross-coupling reactions. | Selective functionalization at the C-1 chloro position. acs.org |

| Organocatalysis | Asymmetric esterification or etherification of the C-5 alcohol. | Access to enantiopure derivatives. |

| Biocatalysis | Lipase-catalyzed acylation of the hydroxyl group. | Highly selective and environmentally benign derivatization. acs.org |

| Photoredox Catalysis | Radical additions to the diene system. | Novel C-C and C-X bond formations. |

Untapped Synthetic Potential of this compound in Diverse Chemical Fields

While its use has been documented in specific contexts, the broader synthetic utility of this compound is largely unexplored. researchgate.netresearchgate.net The unique combination of functional groups makes it a powerful intermediate for the synthesis of a variety of molecular scaffolds.

Future research could explore its application in:

Natural Product Synthesis: The chlorinated diene alcohol moiety is a structural feature in some natural products. This compound could serve as a key starting material for the total synthesis of such compounds.

Medicinal Chemistry: The ability to selectively derivatize the molecule at multiple points makes it an ideal scaffold for the creation of compound libraries for drug discovery.

Materials Science: Polymerization or incorporation into larger structures via the hydroxyl or diene functionalities could lead to novel polymers and materials with unique electronic or physical properties.

Integration with Flow Chemistry and Automated Synthetic Platforms for Scalable Production

To fully realize the potential of this compound, its production must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. wuxiapptec.com

Key benefits and research directions include:

Enhanced Safety and Scalability: Flow reactors allow for better control over reaction parameters like temperature and pressure, which is crucial for potentially exothermic or hazardous reactions. numberanalytics.comresearchgate.net This enables safer scale-up from milligram to kilogram quantities. wuxiapptec.com

Rapid Reaction Optimization: Automated platforms can systematically vary reaction conditions, allowing for the rapid identification of optimal synthetic protocols. researchgate.netscribd.com

| Technology | Advantage for this compound Chemistry |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, and ease of scalability. wuxiapptec.comchimia.ch |

| Automated Synthesis | High-throughput screening of reaction conditions for rapid optimization. scribd.com |

| Process Analytical Technology (PAT) | Real-time monitoring of reactions to ensure quality and consistency. wuxiapptec.com |

| Packed-Bed Reactors | Use of immobilized catalysts for easier separation and catalyst recycling. wuxiapptec.com |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, paving the way for new discoveries and applications across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.